molecular formula C19H22N2O B11833546 3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one

Cat. No.: B11833546
M. Wt: 294.4 g/mol
InChI Key: WCFWNGQDFGHDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is a member of the azetidin-2-one family, which is a class of compounds known for their significant biological and chemical properties. Azetidin-2-ones are four-membered lactam rings that have been extensively studied due to their presence in various biologically active molecules, including antibiotics like penicillin and cephalosporins

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The azetidin-2-one ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidin-2-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-amino-1,4-bis(4-ethylphenyl)azetidin-2-one

InChI

InChI=1S/C19H22N2O/c1-3-13-5-9-15(10-6-13)18-17(20)19(22)21(18)16-11-7-14(4-2)8-12-16/h5-12,17-18H,3-4,20H2,1-2H3

InChI Key

WCFWNGQDFGHDJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.